6-Bromo-2,3-dichloropyridine-4-boronic acid CAS 2121514-12-1 properties
6-Bromo-2,3-dichloropyridine-4-boronic acid CAS 2121514-12-1 properties
This technical guide details the properties, reactivity, and strategic application of 6-Bromo-2,3-dichloropyridine-4-boronic acid , a highly specialized heterocyclic building block used in advanced medicinal chemistry.[1][2]
CAS: 2121514-12-1
Formula: C
Executive Summary: The "Tetra-Orthogonal" Scaffold
In the landscape of fragment-based drug discovery (FBDD), 6-Bromo-2,3-dichloropyridine-4-boronic acid represents a "Tetra-Orthogonal" scaffold.[1][2] Unlike standard pyridine building blocks, this molecule possesses four distinct points of diversity that can be functionalized sequentially with high regiocontrol.[1][2]
Its primary value lies in the reactivity gradient of its substituents:
-
C4-Boronic Acid: Immediate participation in Suzuki-Miyaura cross-coupling as a nucleophile.[1][2]
-
C6-Bromine: High reactivity toward oxidative addition (Pd) or S
Ar substitution.[2] -
C2-Chlorine: Activated by the adjacent nitrogen (alpha-position) but less reactive than the C6-bromide.[1][2]
-
C3-Chlorine: Sterically crowded and electronically distinct (beta-position), serving as the final point of diversification.[1][2]
This hierarchy allows researchers to "program" the synthesis of complex, tetra-substituted pyridine cores—a motif common in kinase inhibitors (e.g., p38 MAP kinase) and agrochemicals.[1]
Chemical Profile & Physical Properties
Note: Specific experimental values for this niche CAS are estimated based on structural analogs (e.g., 2,3-dichloro-6-bromopyridine).[1][2]
| Property | Value / Description | Technical Insight |
| Appearance | Off-white to beige powder | Boronic acids often discolor due to trace oxidation or dehydration.[1][2] |
| Solubility | DMSO, Methanol, DMF | Poor solubility in non-polar solvents (Hexanes, DCM).[1][2] |
| Acid/Base | Amphoteric | The pyridine nitrogen is basic (pKa ~2-3 due to halogen withdrawal), while the boronic acid is a Lewis acid.[1][2] |
| Stability | Metastable | Prone to protodeboronation (loss of B(OH) |
| Storage | 2-8°C, Desiccated | Hygroscopic. Tendency to form cyclic boroxine anhydrides (trimerization) upon dehydration.[2] |
Synthetic Logic & Stability Management
The Protodeboronation Challenge
Pyridyl boronic acids, particularly those with electron-withdrawing halogens, are notoriously unstable.[1][2] The inductive effect of the Cl/Br atoms stabilizes the intermediate anion formed during hydrolysis, accelerating the cleavage of the C-B bond.
Mechanism of Instability:
Mitigation Strategy:
-
Rapid Coupling: Do not pre-mix the boronic acid with base for long periods before adding the catalyst/electrophile.
-
MIDA/Pinacol Protection: If the free acid degrades too quickly, convert it in situ to a pinacol ester or use the MIDA boronate equivalent for slow-release.[1]
The Selectivity Map (Reaction Hierarchy)
The following diagram illustrates the logical flow of functionalizing this scaffold. The colors indicate the order of operations to maximize yield and prevent side reactions.
Figure 1: The sequential functionalization strategy. The C4-boron must be utilized first, followed by exploitation of the electrophilic gradient (Br > C2-Cl > C3-Cl).[1]
Experimental Protocol: "Flash" Suzuki Coupling
To overcome the instability of the C4-boronic acid, this protocol uses a high-activity catalyst system and a biphasic solvent mixture to ensure rapid cross-coupling before deboronation occurs.[1]
Objective: Couple 6-Bromo-2,3-dichloropyridine-4-boronic acid (1.0 equiv) with an Aryl Bromide (1.1 equiv).
Reagents
-
Catalyst: Pd(dppf)Cl
[1][2]·CH Cl (3-5 mol%) – Chosen for robustness and bite angle.[1] -
Base: K
CO (2.0 M aqueous solution, 3.0 equiv).[1][2] -
Additive: Tricyclohexylphosphine (PCy
) – Optional: promotes oxidative addition if the partner is sterically hindered.
Step-by-Step Workflow
-
Preparation: In a microwave vial or pressure tube, combine the Aryl Bromide (1.1 equiv) and Pd(dppf)Cl
(0.05 equiv). Purge with Argon for 5 minutes. -
Solvation: Add degassed 1,4-Dioxane (0.1 M concentration relative to substrate). Stir to dissolve.
-
Activation (Critical Step): Add the 6-Bromo-2,3-dichloropyridine-4-boronic acid (1.0 equiv) as a solid last, immediately followed by the aqueous K
CO .[1][2]-
Why? Adding the boronic acid to the basic solution before the catalyst is active invites hydrolysis.
-
-
Reaction: Seal the vessel and heat rapidly to 80°C .
-
Monitoring: Check LCMS at 30 minutes. Look for the product mass. If the "de-boronated" byproduct (6-bromo-2,3-dichloropyridine) is observed, lower the temperature and increase catalyst loading.[1][2]
-
Workup: Dilute with EtOAc, wash with water/brine.[1][2] Dry over Na
SO . The product (a 4-aryl-pyridine) will retain the C6-Br and C2/C3-Cl handles for future steps.[1][2]
Strategic Applications in Drug Discovery
This scaffold is particularly relevant for:
-
Kinase Inhibitors: The pyridine nitrogen can serve as the hinge binder (H-bond acceptor), while the C4-aryl group extends into the hydrophobic pocket.[2] The C3-Cl can be used to tune the pKa of the pyridine nitrogen or enforce a twisted conformation (atropisomerism).
-
PROTAC Linkers: The C6-Br position allows for the attachment of an aliphatic linker chain via Sonogashira or Buchwald-Hartwig coupling, connecting the warhead to an E3 ligase ligand.[2]
References
-
Tyrrell, E., & Brookes, P. (2003).[1][2] The synthesis and applications of heterocyclic boronic acids. Synthesis, 2003(04), 0469-0483.[1][2] Link[1][2]
-
Lennox, A. J., & Lloyd-Jones, G. C. (2014).[1][2] Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.[1][2] Link
-
Schlosser, M. (2005).[1][2] The "Halogen Dance" and other rearrangements of halogenated pyridines. Angewandte Chemie International Edition, 44(3), 376-393.[1][2] Link[1][2]
-
Knochel, P., et al. (2012).[1][2] Functionalization of heterocyclic compounds using polyfunctional magnesium and zinc reagents.[2] Chemistry – A European Journal, 18(23), 7082-7096.[1][2] Link[1][2]
